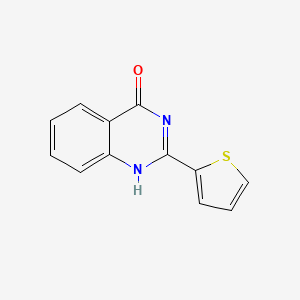![molecular formula C13H17N3O3S B7785808 2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B7785808.png)
2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butylsulfonyl group, a methoxyanilino group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of tert-butylsulfonyl chloride: This is achieved by reacting tert-butyl alcohol with chlorosulfonic acid under controlled conditions.
Reaction with 4-methoxyaniline: The tert-butylsulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the intermediate tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl chloride.
Introduction of the cyanide group: The final step involves the reaction of the intermediate with a cyanide source, such as sodium cyanide, under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyanide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methanimidoyl derivatives.
科学的研究の応用
2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but differs in its functional groups and overall structure.
Cresol: Contains a hydroxyl group attached to a benzene ring, differing significantly in structure and properties.
Interhalogens: Compounds containing two or more different halogen atoms, differing in their elemental composition and reactivity.
Uniqueness
2-(Tert-butylsulfonyl)-2-[2-(4-methoxyphenyl)hydrazono]acetonitrile is unique due to its combination of functional groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
特性
IUPAC Name |
(1Z)-1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSQCADIANHJF-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC=C(C=C1)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7785727.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7785748.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B7785752.png)

![(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785768.png)
![(4Z)-3-(methoxymethyl)-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785785.png)
![(4Z)-3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785789.png)
![(4Z)-3-(methoxymethyl)-4-[(pyridin-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785796.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7785801.png)
![4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7785813.png)

![ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7785824.png)
![ethyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7785827.png)
